![molecular formula C11H9BrO2S B1403927 Ethyl 7-bromo-1-benzothiophene-2-carboxylate CAS No. 1355171-39-9](/img/structure/B1403927.png)
Ethyl 7-bromo-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 7-bromo-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H9BrO2S and a molecular weight of 285.16 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-1-benzothiophene-2-carboxylate typically involves the bromination of benzothiophene derivatives followed by esterification. One common method includes the bromination of 1-benzothiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromo-1-benzothiophene-2-carboxylic acid is then esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-bromo-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution: Various substituted benzothiophene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Ethyl 7-bromo-1-benzothiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex benzothiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Material Science: Benzothiophene derivatives, including this compound, are explored for their electronic properties and potential use in organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy .
Comparison with Similar Compounds
Ethyl 7-bromobenzofuran-2-carboxylate: Similar structure but with an oxygen atom instead of sulfur.
Ethyl 5-bromo-1-benzothiophene-2-carboxylate: Similar structure but with the bromine atom at a different position.
Ethyl 7-bromo-1H-indole-2-carboxylate: Similar structure but with a nitrogen atom instead of sulfur.
Uniqueness: Ethyl 7-bromo-1-benzothiophene-2-carboxylate is unique due to the presence of both a bromine atom and an ester group on the benzothiophene ringIts sulfur-containing heterocyclic structure also imparts distinct electronic properties compared to oxygen or nitrogen analogs .
Biological Activity
Ethyl 7-bromo-1-benzothiophene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound belongs to the class of benzothiophene derivatives, which are known for their diverse pharmacological activities. The presence of the bromine atom and the carboxylate group enhances its reactivity and biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 16–64 µg/mL, indicating moderate to good antibacterial activity .
Anticancer Potential
The compound has also been investigated for its anticancer properties. It has shown the ability to inhibit cell growth in several cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle arrest. In vitro studies revealed that it can induce significant cytotoxic effects on human cancer cells, with IC50 values ranging from 10 to 30 µM depending on the cell type .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases, which play crucial roles in signal transduction pathways related to cell growth and proliferation. By binding to the active sites of these enzymes, it can prevent phosphorylation processes essential for cancer cell survival .
- Antimicrobial Mechanism : The antimicrobial action is thought to result from disruption of bacterial cell membranes and inhibition of essential metabolic pathways, leading to cell death .
Table: Biological Activity Summary
Activity Type | Test Organisms/Cancer Cell Lines | MIC/IC50 Values | References |
---|---|---|---|
Antibacterial | E. coli, S. aureus | 16–64 µg/mL | |
Anticancer | HeLa, MCF-7 | 10–30 µM |
Case Study: Anticancer Efficacy
In a controlled study, this compound was administered to human breast cancer (MCF-7) cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity .
Properties
IUPAC Name |
ethyl 7-bromo-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2S/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDPVCJTYPUFDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191416 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 7-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355171-39-9 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 7-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355171-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 7-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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